N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound features a combination of furan and thiophene moieties, which are known for their biological activities, particularly in the field of drug development. The compound's molecular formula is , with a molecular weight of 471.55 g/mol. Its structure includes multiple functional groups that enhance its reactivity and biological interactions.
This compound can be classified as an organic sulfonamide derivative due to the presence of a sulfonyl group attached to a thiophene ring. It falls within the category of heterocyclic compounds, which are characterized by rings containing atoms of at least two different elements. Its potential therapeutic applications suggest its classification as a candidate for antiviral or anticancer agents, given the biological significance of its constituent moieties.
The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide involves several synthetic methods that leverage the reactivity of the furan and thiophene rings.
Methods and Technical Details:
The molecular structure of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide can be represented as follows:
C(CNC(C(NCC(c1ccco1)S(c1cccs1)(=O)=O)=O)=O)c1c[nH]c2ccccc12
PZDRGOVQJJKEHP-IBGZPJMESA-N
The compound exhibits a racemic mixture, indicating that it contains both enantiomers in equal proportions, which may influence its pharmacological properties .
The chemical reactivity of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide can be analyzed through its potential reactions:
The mechanism of action for N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is not fully elucidated but is hypothesized based on its structural components:
Physical Properties:
Chemical Properties:
These properties are crucial for understanding the pharmacokinetics and bioavailability of the compound .
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide has potential applications in various scientific fields:
Continued exploration into this compound's properties and effects will enhance understanding and potentially lead to significant advancements in medicinal chemistry and related fields .
CAS No.: 125-66-6
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5